5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWBIZJCBWAVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the nitration of N-(piperidin-4-yl)pyridin-2-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is its role as an inhibitor in cancer treatment. Research has indicated that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives of piperidine have been explored for their ability to inhibit the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival .
Case Study: ERK5 Inhibition
A study focused on optimizing ERK5 inhibitors highlighted the importance of structural modifications to enhance potency and bioavailability. The findings suggested that compounds with a piperidine moiety exhibited improved pharmacokinetic properties, making them suitable candidates for further development in cancer therapies .
Neuropharmacological Effects
The compound's potential as a modulator of neurotransmitter systems has also been investigated. Research into piperidine derivatives has shown promise in treating central nervous system disorders by acting on G-protein coupled receptors (GPCRs). Allosteric modulators derived from similar structures have been noted for their efficacy in managing conditions such as anxiety and depression .
Table 1: Summary of Pharmacological Activities
| Activity Type | Compound Structure | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | 5-Nitro-N-(piperidin-4-yl) | Inhibition of ERK5 pathway | |
| Neuropharmacology | Piperidine derivatives | Modulation of GPCRs |
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical transformations that enhance its biological activity. The introduction of nitro groups and the optimization of the piperidine ring are critical for improving the compound's efficacy.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with pyridine derivatives, which undergo nitration to introduce the nitro group.
- Piperidine Formation: Subsequent reactions involve the formation of the piperidine ring through cyclization processes.
- Hydrochloride Salt Formation: Finally, converting the base form into its hydrochloride salt enhances solubility and stability.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds that exhibit similar mechanisms of action.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Target Pathway | Efficacy Level |
|---|---|---|---|
| This compound | Piperidine derivative | ERK5 inhibition | High |
| N-(6-Fluoro-1-oxoisoquinolin-7-yl) | Isoquinoline derivative | MAPK pathway | Moderate |
| N-(5-Fluoro-pyridin-3-yl)acetamide | Pyridine derivative | GPCR modulation | Low |
Mechanism of Action
The mechanism of action of 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs influence electronic properties, solubility, and binding affinity:
Key Observations :
- Nitro vs.
- Piperidine vs. Phenylethyl : The piperidin-4-yl group in the target compound confers basicity and water solubility (as HCl salt), whereas the phenylethyl group in ’s analog introduces hydrophobicity and steric bulk .
- Salt Forms : The hydrochloride salt improves aqueous solubility compared to neutral forms (e.g., KRC-108), while dihydrochloride salts () may further enhance solubility but alter crystallinity .
Pharmacological Implications
- Kinase Inhibition Potential: The pyridin-2-amine scaffold is shared with pexidartinib () and KRC-108 (), both of which target kinase pathways. The nitro group in the target compound may stabilize interactions with ATP-binding pockets or allosteric sites .
- Target Selectivity : The piperidine moiety may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors), whereas bulkier substituents (e.g., in pexidartinib) target specific kinases like CSF1R .
Biological Activity
5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of a nitro group at the 5-position of the pyridine ring and a piperidine moiety. This structural configuration suggests potential interactions with various biological targets.
Biological Activities
1. Antimicrobial Properties:
Research has indicated that 5-nitro derivatives, including this compound, exhibit antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with modifications on the piperidine ring influencing its antibacterial potency. Electron-withdrawing groups like nitro enhance this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .
2. Anticancer Potential:
The compound has been investigated for its role in cancer treatment, particularly through its effects on cellular signaling pathways. It may act as an inhibitor of specific kinases involved in tumor proliferation and survival. In vitro studies have shown that similar compounds can inhibit the ERK5 pathway, which is associated with increased cellular migration and angiogenesis . The inhibition of such pathways could provide a therapeutic avenue for targeting aggressive cancers.
3. Neuropharmacological Effects:
Given its structural characteristics, this compound may interact with neurotransmitter systems. Preliminary studies suggest potential modulation of synaptic transmission through receptor binding, although detailed mechanisms remain to be elucidated.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Effective against various bacteria; potential ERK5 inhibitor |
| 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride | Antimicrobial | Exhibits significant antibacterial properties |
| PF-06456384 trihydrochloride | Cancer treatment | Designed for specific therapeutic targets |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study examining a series of nitro-substituted piperidine derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of control compounds, indicating strong antibacterial properties .
Case Study 2: Cancer Cell Line Studies
In vitro assays on human cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were comparable to established anticancer agents, suggesting that this compound could serve as a lead in drug development for cancer therapies targeting ERK5 signaling pathways .
Research Findings
Recent investigations have focused on optimizing the pharmacokinetic properties of similar compounds to enhance their therapeutic efficacy. These studies emphasize the importance of structural modifications that improve solubility and bioavailability while maintaining biological activity . For instance, modifications that increase hydrophilicity have been shown to correlate with improved metabolic stability in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 5-nitropyridin-2-amine derivatives and piperidin-4-amine precursors. Key parameters include:
- Temperature : Optimal yields are achieved at 60–80°C to balance reactivity and side-product formation .
- pH : Neutral to slightly basic conditions (pH 7–8) minimize undesired protonation of the amine nucleophile .
- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are critical for isolating the hydrochloride salt with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for axial protons) and nitro group (downfield shifts in pyridine protons) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z [M+H] corresponding to the molecular formula .
- FT-IR : Nitro group stretching vibrations (1520–1350 cm) and amine N-H stretches (3300–3500 cm) validate functional groups .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Answer : It serves as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators due to its dual aromatic-heterocyclic structure. The nitro group enhances electrophilicity for covalent binding studies, while the piperidine moiety enables solubility in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate target binding using Surface Plasmon Resonance (SPR) alongside enzymatic assays to distinguish true inhibition from assay artifacts .
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding pose variations caused by protonation states of the piperidine ring in different pH environments .
- Metabolic Stability Testing : Assess liver microsome stability to rule out rapid degradation as a source of inconsistent IC values .
Q. What strategies optimize the regioselectivity of nitro group substitution in derivatives of this compound?
- Answer :
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., methoxy) to control nitro positioning. DFT calculations predict activation energies for competing pathways .
- Protecting Groups : Temporarily protect the piperidine amine with Boc to prevent undesired side reactions during nitration .
Q. How do computational methods enhance the design of analogs with improved target specificity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer interactions with target proteins .
- Machine Learning (ML) : Train models on existing SAR data to prioritize analogs with predicted high affinity and ADMET compliance .
Comparative and Mechanistic Studies
Q. What structural analogs of this compound exhibit divergent biological activities, and why?
- Answer :
Q. What experimental and computational tools are critical for studying its reactivity under physiological conditions?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor nitro group reduction kinetics in simulated physiological buffers .
- Reactive Oxygen Species (ROS) Probes : Quantify oxidative stress induction in cell-based assays to link reactivity to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
